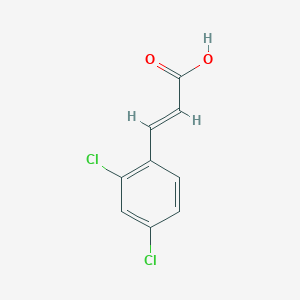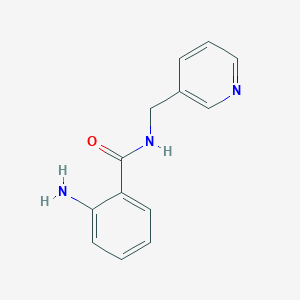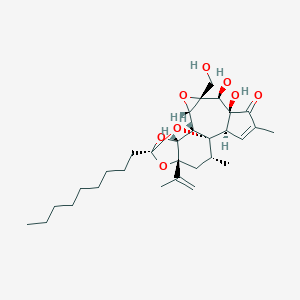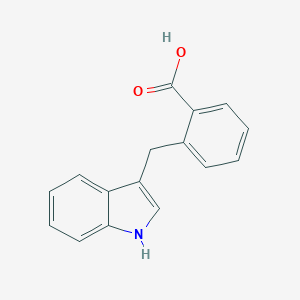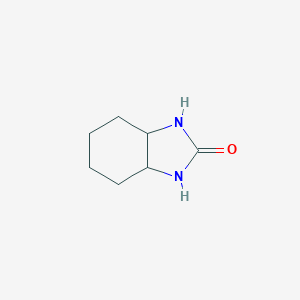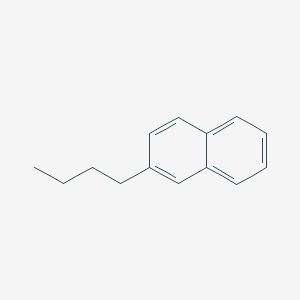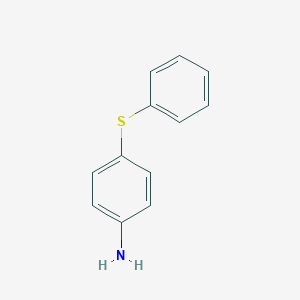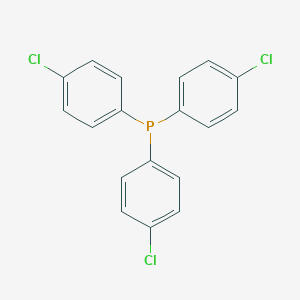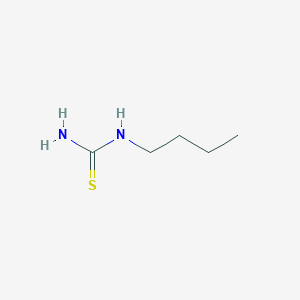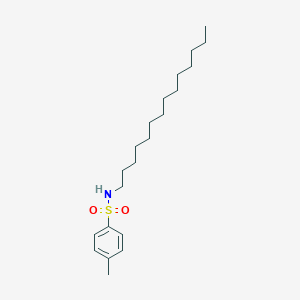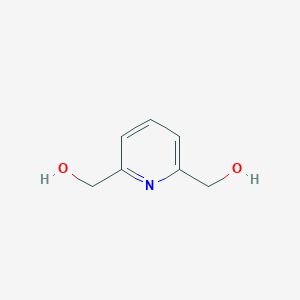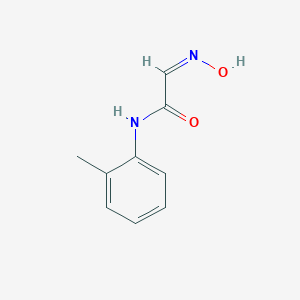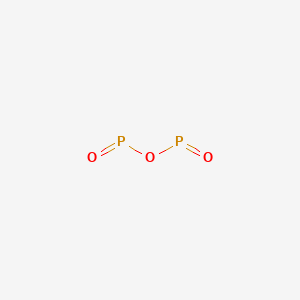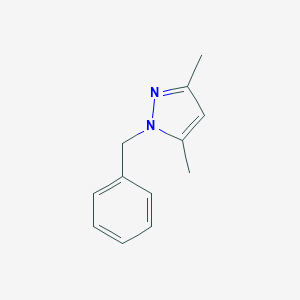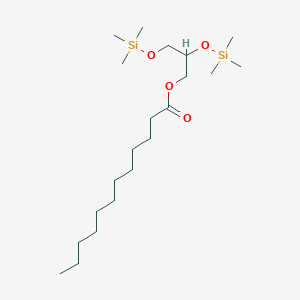
2,3-Bis(trimethylsilyloxy)propyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trimethylsilyloxy)propyl dodecanoate, also known as TSPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSPD is a derivative of dodecanoic acid, which is a fatty acid commonly found in coconut oil and palm kernel oil. In
Applications De Recherche Scientifique
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and bioimaging. In drug delivery, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been used as a carrier for hydrophobic drugs due to its high solubility in organic solvents. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been used for surface modification of nanoparticles, which can improve their stability and biocompatibility. In bioimaging, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity.
Mécanisme D'action
The mechanism of action of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate is not fully understood. However, it is believed that 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can interact with cell membranes and alter their properties. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to increase the fluidity of lipid bilayers, which can affect the function of membrane proteins. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been shown to induce apoptosis in cancer cells, which may be due to its interaction with membrane receptors.
Effets Biochimiques Et Physiologiques
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can inhibit the growth of cancer cells by inducing apoptosis. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been shown to improve the permeability of the blood-brain barrier, which can enhance the delivery of drugs to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. 2,3-Bis(trimethylsilyloxy)propyl dodecanoate is also highly soluble in organic solvents, which makes it an ideal carrier for hydrophobic drugs. However, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness as a drug delivery agent. In addition, 2,3-Bis(trimethylsilyloxy)propyl dodecanoate can interact with cell membranes, which can complicate its mechanism of action.
Orientations Futures
For the study of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate include the development of targeted drug delivery systems, MRI contrast agents, and further elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate involves the reaction of dodecanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trimethylsilyl alcohol to obtain 2,3-Bis(trimethylsilyloxy)propyl dodecanoate. This method has been widely used in the synthesis of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate due to its simplicity and high yield.
Propriétés
Numéro CAS |
1116-65-0 |
|---|---|
Nom du produit |
2,3-Bis(trimethylsilyloxy)propyl dodecanoate |
Formule moléculaire |
C21H46O4Si2 |
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
2,3-bis(trimethylsilyloxy)propyl dodecanoate |
InChI |
InChI=1S/C21H46O4Si2/c1-8-9-10-11-12-13-14-15-16-17-21(22)23-18-20(25-27(5,6)7)19-24-26(2,3)4/h20H,8-19H2,1-7H3 |
Clé InChI |
FPYKFOLJVLTPBS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



